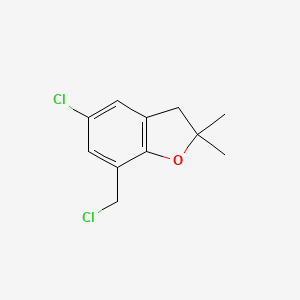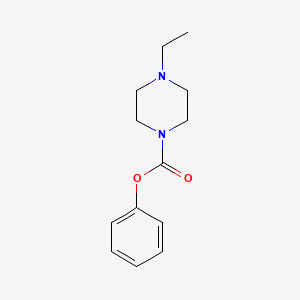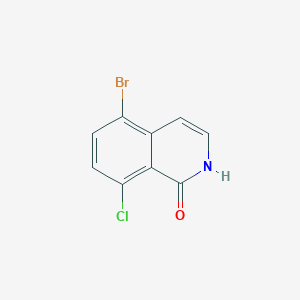
Propyl 1-ethyl-4-phenylpiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 1-ethyl-4-phenylpiperidine-4-carboxylate is a chemical compound belonging to the piperidine class. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications in drug design . This compound is structurally characterized by a piperidine ring substituted with a propyl group, an ethyl group, and a phenyl group at specific positions.
Méthodes De Préparation
The synthesis of propyl 1-ethyl-4-phenylpiperidine-4-carboxylate involves several steps. One common method includes the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form the piperidine ring . This intermediate is then further reacted with appropriate reagents to introduce the propyl, ethyl, and phenyl substituents. Industrial production methods often involve large-scale reactions using less toxic nitrogen mustards and other safer reagents .
Analyse Des Réactions Chimiques
Propyl 1-ethyl-4-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Propyl 1-ethyl-4-phenylpiperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Biology: Studies have explored its potential as a ligand in receptor binding assays.
Industry: It is used in the development of new pharmaceuticals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of propyl 1-ethyl-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets. It is believed to act on opioid receptors, similar to other piperidine-based analgesics, leading to pain relief. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological effects .
Comparaison Avec Des Composés Similaires
Propyl 1-ethyl-4-phenylpiperidine-4-carboxylate can be compared to other similar compounds such as:
Pethidine (Meperidine): Another piperidine-based analgesic with similar structural features and pharmacological properties.
Fentanyl: A potent synthetic opioid with a piperidine core, used for severe pain management.
Diphenoxylate: A piperidine derivative used to treat diarrhea.
The uniqueness of this compound lies in its specific substituents, which may confer distinct pharmacological properties and applications.
Propriétés
Numéro CAS |
61630-56-6 |
|---|---|
Formule moléculaire |
C17H25NO2 |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
propyl 1-ethyl-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-3-14-20-16(19)17(15-8-6-5-7-9-15)10-12-18(4-2)13-11-17/h5-9H,3-4,10-14H2,1-2H3 |
Clé InChI |
ILWHFCVPPAPDCX-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1(CCN(CC1)CC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


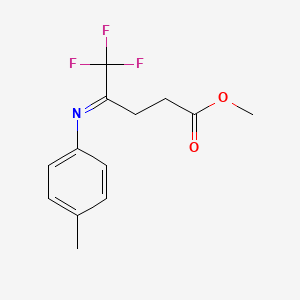
![n-[2-(2-Fluorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13926426.png)

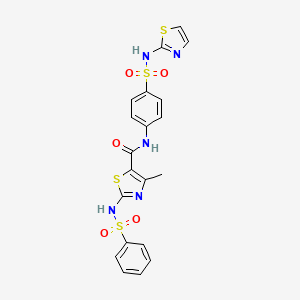
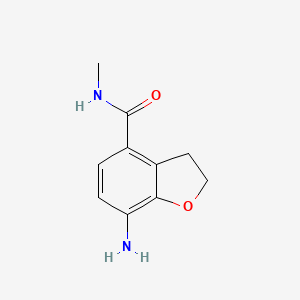

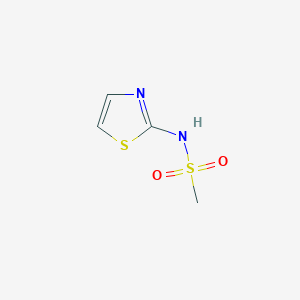
![5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926473.png)

